5-Amino-2,4-dimethylbenzonitrile
Description
5-Amino-2,4-dimethylbenzonitrile (C₉H₁₀N₂) is a substituted benzonitrile derivative featuring an amino group at position 5 and methyl groups at positions 2 and 4 on the benzene ring. This compound is structurally characterized by its nitrile (-CN) group, which confers reactivity in nucleophilic addition and cyclization reactions. The amino (-NH₂) group enhances solubility in polar solvents and enables participation in hydrogen bonding, while the methyl substituents influence steric and electronic properties, affecting its stability and interaction with biological targets .
Properties
IUPAC Name |
5-amino-2,4-dimethylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-7(2)9(11)4-8(6)5-10/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFCDUZHYMJUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4-dimethylbenzonitrile typically involves the nitration of 2,4-dimethylaniline followed by reduction and subsequent cyanation. The reaction conditions often include the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 5-Amino-2,4-dimethylbenzonitrile may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2,4-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted benzonitriles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-2,4-dimethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2,4-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 5-amino-2,4-dimethylbenzonitrile include:
Key Observations :
- Electronic Effects: The nitro group (-NO₂) in 2-amino-4-nitrobenzonitrile is strongly electron-withdrawing, increasing reactivity at the nitrile group compared to the electron-donating methyl groups in 5-amino-2,4-dimethylbenzonitrile .
- Solubility: Hydroxyl (-OH) and amino (-NH₂) groups (e.g., in 4-amino-5-fluoro-2-hydroxybenzonitrile) enhance water solubility, whereas methyl groups reduce polarity .
- Steric Hindrance: Methyl substituents in 5-amino-2,4-dimethylbenzonitrile may hinder interactions with enzymes or receptors compared to smaller groups like fluorine .
Research and Industrial Relevance
- Pharmaceutical Intermediates: Compounds like 5-amino-2,4-di-tert-butylphenol (used in ivacaftor synthesis) demonstrate the importance of substituted benzonitriles in drug development .
- Material Science : Nitrile-containing aromatics are precursors for high-performance polymers and ligands in catalysis .
Biological Activity
5-Amino-2,4-dimethylbenzonitrile (CAS No. 856789-54-3) is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-Amino-2,4-dimethylbenzonitrile features an amino group attached to a benzene ring substituted with two methyl groups and a nitrile group. Its molecular formula is .
Biological Activities
1. Antimicrobial Properties
Research indicates that 5-Amino-2,4-dimethylbenzonitrile exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
2. Anticancer Activity
Studies have explored the anticancer properties of 5-Amino-2,4-dimethylbenzonitrile, particularly its effects on cancer cell lines. It has been observed to induce apoptosis in certain cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation was measured using MTT assays, demonstrating significant cytotoxicity at varying concentrations.
3. Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit certain kinases that are crucial for cancer cell survival and proliferation. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction.
The biological activity of 5-Amino-2,4-dimethylbenzonitrile can be attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound binds to enzymes such as kinases and phosphatases, altering their activity.
- Cell Signaling Pathways : It influences pathways related to cell growth and apoptosis, which are critical in cancer biology.
- Membrane Permeability : Its structure allows it to penetrate cellular membranes effectively, facilitating its action within cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibition of specific kinases |
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, 5-Amino-2,4-dimethylbenzonitrile was tested against several cancer cell lines including breast and lung cancer cells. The results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability by over 50% within 48 hours. Mechanistic studies revealed that this cytotoxic effect was mediated through the activation of caspase pathways leading to programmed cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
